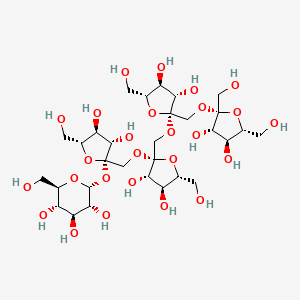

1F-Fructofuranosylnystose

Description

structure in first source

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKVQQLMHZOKP-NEJDVEAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974839 |

Source

|

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59432-60-9 |

Source

|

| Record name | 1F-Fructofuranosylnystose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRUCTOSYLNYSTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1F-Fructofuranosylnystose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1F-Fructofuranosylnystose, a fructooligosaccharide of significant interest in various scientific fields. This document details its fundamental chemical characteristics, reactivity, and the methodologies used for its analysis.

Core Chemical Properties

1F-Fructofuranosylnystose, a member of the fructan family, is a non-digestible oligosaccharide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2][3] |

| Molecular Weight | 828.7 g/mol | [1][2][3] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| CAS Number | 59432-60-9 | [1][2][3] |

| Appearance | White crystalline powder or solid | [3][4] |

| Synonyms | Fructosylnystose, GF4, 1,1,1-Kestopentaose | [5][6][7] |

Solubility

The solubility of 1F-Fructofuranosylnystose in various solvents is a critical parameter for its application in research and development.

| Solvent | Solubility | Source(s) |

| Water | 100 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [3][8] |

| Dimethylformamide (DMF) | Slightly soluble | [5][9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5][9] |

| Ethanol | Insoluble | [3] |

Chemical Reactivity and Stability

Hydrolysis

1F-Fructofuranosylnystose is susceptible to hydrolysis under both acidic and enzymatic conditions, breaking down into its constituent monosaccharides, fructose and glucose[1]. The rate of hydrolysis is significantly influenced by pH and temperature.

A kinetic study on the acid hydrolysis of fructofuranosylnystose (GF4) revealed that the degradation follows pseudo-first-order kinetics. The hydrolysis is much more pronounced under acidic conditions compared to neutral or basic pH[6][10].

Table 3.1: Kinetic Parameters for Acid Hydrolysis of 1F-Fructofuranosylnystose (GF4) at pH 4.0

| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

| 80 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |

| 90 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |

| 100 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |

| 110 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |

| 120 | Quick and complete degradation | Data not explicitly available for GF4 |

| (Data derived from a study on the kinetics of fructooligosaccharide hydrolysis. While the study indicates rapid degradation at 120°C under acidic conditions, specific rate constants and half-lives for 1F-Fructofuranosylnystose were not individually tabulated in the provided search results.)[6][10] |

Enzymatic Synthesis

The primary method for producing 1F-Fructofuranosylnystose is through the enzymatic action of fructosyltransferases (FTases). This process, known as transfructosylation, involves the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process:

-

Sucrose is hydrolyzed by FTase to form an enzyme-fructose complex and release glucose.

-

The fructosyl group is then transferred to an acceptor molecule. Initially, another sucrose molecule acts as the acceptor to form 1-kestose.

-

1-kestose then serves as an acceptor for another fructosyl unit to yield nystose.

-

Finally, nystose accepts a fructosyl group to form 1F-Fructofuranosylnystose[1].

The efficiency of this synthesis is highly dependent on the source of the fructosyltransferase, as well as the reaction conditions.

Table 3.2: Optimal Conditions for Fructosyltransferases in FOS Synthesis

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Aspergillus oryzae IPT-301 (extracellular) | 5.5 - 6.75 | 45 - 50 | [1] |

| Aspergillus niger ATCC 9642 | 2.39 | 60 | [11] |

| Aspergillus niger FS054 | 5.5 | 30 | [9] |

| Pineapple Residues (crude extract) | 6.5 | 40 | [5] |

Stability and Storage

1F-Fructofuranosylnystose is a hygroscopic solid[7]. For long-term stability, it should be stored at -20°C in a dry, dark place[8]. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2][12]. The stability of fructooligosaccharides is also affected by the food matrix and processing conditions, with higher temperatures and lower pH generally leading to increased degradation[13][14].

Spectroscopic Data

Table 4.1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Fructooligosaccharides

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Anomeric Protons (H-1 of Glc, H-2 of Fru) | 4.5 - 5.5 |

| Other Ring Protons | 3.2 - 4.5 | |

| ¹³C | Anomeric Carbons (C-1 of Glc, C-2 of Fru) | 90 - 110 |

| Other Ring Carbons | 60 - 85 | |

| CH₂OH Carbons | ~60 - 65 |

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which 1F-Fructofuranosylnystose transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 1F-Fructofuranosylnystose is packed into a capillary tube to a height of 2-3 mm[12][15].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[16].

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted are recorded. This range represents the melting point[12][16].

Measurement of Optical Rotation

Objective: To measure the specific rotation of 1F-Fructofuranosylnystose, which is a characteristic property of chiral molecules.

Methodology:

-

Solution Preparation: A solution of 1F-Fructofuranosylnystose of a known concentration (e.g., in water) is prepared[17].

-

Polarimeter Calibration: The polarimeter is calibrated using the pure solvent (blank) to set the zero point[18].

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 dm). The observed angle of rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C)[18][19].

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[19].

¹H and ¹³C NMR Spectroscopy

Objective: To obtain detailed structural information about 1F-Fructofuranosylnystose.

Methodology:

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically required[4][7][20].

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule[21].

Visualizations

Chemical Structure of 1F-Fructofuranosylnystose

Caption: 2D structure of 1F-Fructofuranosylnystose.

Enzymatic Synthesis Pathway of 1F-Fructofuranosylnystose

Caption: Enzymatic synthesis of 1F-Fructofuranosylnystose.

Experimental Workflow for Stability Testing

Caption: Workflow for stability testing of 1F-Fructofuranosylnystose.

References

- 1. scielo.br [scielo.br]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of new, high-sensitivity, 1H-13C-n.m.r.-spectral techniques to the study of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of the fermentation process for fructosyltransferase production by Aspergillus niger FS054 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. youtube.com [youtube.com]

- 18. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Technical Guide to 1-Fructofuranosylnystose: Natural Sources and Isolation

This technical guide provides a comprehensive overview of 1-fructofuranosylnystose, a fructooligosaccharide (FOS) with significant potential in the pharmaceutical and nutraceutical industries. The document details its natural occurrences, biosynthesis, and the methodologies for its isolation and purification, tailored for researchers, scientists, and drug development professionals.

Introduction to 1-Fructofuranosylnystose

1-Fructofuranosylnystose, also known as 1,1,1-kestopentaose or GF4, is a pentasaccharide consisting of a glucose molecule linked to four fructose units.[1][2][3] It is a member of the inulin-type fructans, where the fructose residues are linked by β-(2→1) glycosidic bonds.[1][4] As a non-digestible oligosaccharide, it is recognized for its prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli.[5] This modulation of the gut microbiome contributes to its potential health benefits, including improved digestion, enhanced immune function, and a reduced risk of certain diseases.[5][6]

Natural Sources of 1-Fructofuranosylnystose

1-Fructofuranosylnystose is found in a variety of plants, often alongside other fructooligosaccharides like 1-kestose (GF2) and nystose (GF3).[2][7] The concentration of these FOS can vary significantly depending on the plant species, cultivar, and environmental conditions.

Plant Sources

Several studies have quantified the FOS content in various plant-based foods. While specific data for 1-fructofuranosylnystose is not always reported separately from total FOS, some studies have provided detailed analyses. Notable plant sources include:

-

Onions (Allium cepa) : Onions are a well-documented source of 1-fructofuranosylnystose.[3][8][9]

-

Morinda officinalis : This medicinal plant has been identified as a source of 1-fructofuranosylnystose.[3][9]

-

Saussurea costus : This plant is another reported natural source.[8]

-

Jerusalem Artichoke, Asparagus, Wheat, Barley, Banana, and Chicory : These plants are known to contain fructooligosaccharides, including 1-fructofuranosylnystose.[2]

The table below summarizes the content of 1-kestose (GF2), nystose (GF3), and 1-fructofuranosylnystose (GF4) in selected foods, as determined by ion chromatography.

| Food Source | 1-Kestose (GF2) (mg/g) | Nystose (GF3) (mg/g) | 1-Fructofuranosylnystose (GF4) (mg/g) |

| Acorn Squash | 0.1 | 0.2 | 0.3 |

| Celery | 0.1 | 0.1 | 0.2 |

| Chinese Chive | 0.2 | 0.3 | 0.4 |

| Eggplant | 0.1 | 0.1 | 0.2 |

| Endive | 0.1 | 0.2 | 0.3 |

| Jerusalem Artichoke | 1.3 | 2.5 | 3.6 |

| Peas | 0.1 | 0.1 | 0.2 |

| Radishes | 0.1 | 0.1 | 0.2 |

Data adapted from a study on fructooligosaccharide composition in foods and feeds. The original study should be consulted for detailed methodology and variability.[2]

Microbial Production

While naturally present in plants, the primary method for commercial production of 1-fructofuranosylnystose is through enzymatic synthesis using microorganisms.[1][5] Fungi, yeasts, and bacteria are known to produce fructosyltransferases and β-fructofuranosidases, enzymes capable of synthesizing FOS from sucrose.[1][6][10] Prominent microbial sources for these enzymes include:

-

Aspergillus niger : Strains of this fungus are widely used for industrial FOS production.[1][5][7]

-

Aureobasidium pullulans : This fungus is another significant source of fructosyltransferases.[1]

-

Aspergillus carbonarius : A novel strain has been isolated and shown to produce enzymes for FOS synthesis.[6]

Biosynthesis of 1-Fructofuranosylnystose

The biosynthesis of 1-fructofuranosylnystose, both in plants and through microbial fermentation, is an enzymatic process involving transfructosylation.[1] The key enzymes are fructosyltransferases (FTases), which catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.

The synthesis pathway begins with sucrose. A fructosyltransferase transfers a fructose unit from a sucrose molecule to another sucrose molecule, forming 1-kestose (GF2) and releasing glucose. This process continues with the sequential addition of fructose units to 1-kestose to form nystose (GF3), and subsequently to nystose to form 1-fructofuranosylnystose (GF4).

References

- 1. 1F-Fructofuranosylnystose | 59432-60-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1F-Fructofuranosylnystose | CAS 59432-60-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1F-Fructofuranosylnystose | 59432-60-9 [smolecule.com]

- 6. β-Fructofuranosidase and β –D-Fructosyltransferase from New Aspergillus carbonarius PC-4 Strain Isolated from Canned Peach Syrup: Effect of Carbon and Nitrogen Sources on Enzyme Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1F-Fructofuranosylnystose | C30H52O26 | CID 3085157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Fructooligosaccharides (FOS) Production by Microorganisms with Fructosyltransferase Activity | MDPI [mdpi.com]

The intricate Pathway of 1F-Fructofuranosylnystose Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructans, a class of fructose-based polymers, are significant storage carbohydrates in many plant species, playing crucial roles in stress tolerance and carbon partitioning. Among these, the inulin-type fructan 1F-fructofuranosylnystose is a key intermediate in the formation of longer-chain inulins. This technical guide provides an in-depth exploration of the biosynthesis of 1F-fructofuranosylnystose in plants, detailing the enzymatic cascade, regulatory aspects, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biology, biotechnology, and drug development, offering insights into the metabolic engineering of fructan pathways and the potential applications of these bioactive compounds.

Introduction

Fructans are synthesized from sucrose and are characterized by the linkage of fructose moieties to a terminal glucose. Based on the linkage type, they are broadly classified into inulins (β(2,1) linkages), levans (β(2,6) linkages), and graminans (mixed linkages). 1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) of the inulin neoseries, consisting of a sucrose molecule elongated by three fructose units linked via β(2,1) glycosidic bonds. Its biosynthesis is a vacuolar process central to the accumulation of high-degree-of-polymerization (DP) inulins in various plant species, including chicory (Cichorium intybus), Jerusalem artichoke (Helianthus tuberosus), and wheat (Triticum aestivum). Understanding this pathway is pivotal for manipulating fructan content and composition in crops for improved nutritional value, stress resilience, and the production of prebiotics for the food and pharmaceutical industries.

The Biosynthesis Pathway of 1F-Fructofuranosylnystose

The synthesis of 1F-fructofuranosylnystose is a two-step enzymatic process initiated from sucrose. The key enzymes involved are Sucrose:Sucrose 1-Fructosyltransferase (1-SST) and Fructan:Fructan 1-Fructosyltransferase (1-FFT).

Step 1: Synthesis of 1-Kestose by Sucrose:Sucrose 1-Fructosyltransferase (1-SST)

The pathway begins with the irreversible transfer of a fructosyl group from one sucrose molecule to another, catalyzed by 1-SST (EC 2.4.1.99). This reaction yields the trisaccharide 1-kestose and a molecule of glucose.

-

Reaction: Sucrose + Sucrose → 1-Kestose + Glucose

Step 2: Elongation to Nystose and 1F-Fructofuranosylnystose by Fructan:Fructan 1-Fructosyltransferase (1-FFT)

1-Kestose then serves as the substrate for 1-FFT (EC 2.4.1.100), which catalyzes the transfer of a fructosyl unit from a donor fructan (like 1-kestose) to an acceptor fructan. This process leads to the sequential elongation of the fructan chain.

-

Synthesis of Nystose: 1-Kestose + 1-Kestose → Nystose + Sucrose

-

Synthesis of 1F-Fructofuranosylnystose: Nystose + 1-Kestose → 1F-Fructofuranosylnystose + Sucrose

This elongation process can continue, leading to the synthesis of longer-chain inulins. The relative activities and substrate specificities of 1-SST and 1-FFT are critical determinants of the final fructan profile in a given plant species.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core biosynthesis pathway and a general experimental workflow for its investigation.

Enzymatic synthesis of 1F-Fructofuranosylnystose using fructosyltransferases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 1F-fructofuranosylnystose, a fructooligosaccharide (FOS) with significant potential in the pharmaceutical and functional food industries. This document details the core principles, experimental protocols, and quantitative data associated with its production using fructosyltransferases.

Introduction

1F-Fructofuranosylnystose is a pentasaccharide composed of a sucrose molecule elongated by three fructose units linked via β-(2→1) glycosidic bonds. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, contributing to improved gut health and potentially modulating metabolic pathways related to lipid metabolism and glucose homeostasis.[1] The primary method for its production is through the enzymatic activity of fructosyltransferases (FTases), which catalyze the transfer of fructosyl residues from a donor substrate, typically sucrose, to an acceptor molecule.

The Enzymatic Synthesis Pathway

The synthesis of 1F-fructofuranosylnystose is a multi-step enzymatic process initiated from sucrose. Fructosyltransferases (EC 2.4.1.9) exhibit both hydrolytic and transfructosylation activities.[2][3] In the presence of high sucrose concentrations, the transfructosylation activity predominates, leading to the formation of a series of fructooligosaccharides.[2]

The reaction proceeds as follows:

-

Formation of 1-Kestose (GF2): Two sucrose molecules react, where one acts as a fructosyl donor and the other as an acceptor, to form 1-kestose and glucose.[1]

-

Formation of Nystose (GF3): 1-Kestose then acts as an acceptor for another fructosyl residue from sucrose, resulting in the formation of nystose.[1][4]

-

Formation of 1F-Fructofuranosylnystose (GF4): Finally, nystose serves as the acceptor for a further fructosyl transfer from sucrose, yielding 1F-fructofuranosylnystose.[1][4]

This sequential reaction pathway is illustrated in the diagram below.

Caption: Enzymatic synthesis of 1F-fructofuranosylnystose from sucrose.

Data Presentation: Reaction Parameters and Yields

The efficiency of 1F-fructofuranosylnystose synthesis is influenced by several factors, including the source of the fructosyltransferase, substrate concentration, temperature, and pH. The following tables summarize quantitative data from various studies.

Table 1: Fructosyltransferase Sources and Optimal Conditions

| Microorganism Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger | Extracellular FTase | 5.0 - 6.5 | 50 - 60 | [2] |

| Aspergillus oryzae IPT-301 | Extracellular & Mycelial FTase | 5.5 - 6.75 | 45 - 50 | [1] |

| Aspergillus aculeatus | Fructosyltransferase | - | - | [1] |

| Aspergillus tamarii NKRC 1229 | Mycelial FTase | 7.0 | 20 | [5] |

| Lactobacillus gasseri | Inulosucrase | 5.2 | 55 | [6] |

Table 2: Reaction Conditions and Fructooligosaccharide (FOS) Yields

| Enzyme Source | Initial Sucrose Conc. (g/L) | Enzyme Conc. | Temperature (°C) | pH | Max. FOS Yield (%) | Reaction Time (h) | Reference |

| Fructosyltransferase | 300 - 500 | 4 - 32 U/mL | 45 - 55 | 4.0 - 5.0 | 60 | - | [7][8] |

| A. niger β-fructofuranosidase | 2 M | - | 65 | - | ~35 (of total FOS) | Variable | [1] |

| Commercial Seqenzym FT | 2 M | - | 55 | - | ~63 (total FOS) | Variable | [1] |

| L. gasseri inulosucrase | 300 | - | 55 | - | 45 (total FOS) | 24 | [1] |

| Pectinex® Ultra SP-L | 200 - 700 | 1% (v/v) | 50 | 7.0 | 60 | 24 | [9][10] |

| A. tamarii m-FTase | 500 | 4.5% (w/v) | - | - | 55 | 24 | [5] |

Table 3: Kinetic Parameters of Fructosyltransferases

| Enzyme Source | Substrate | K_m (g/L) | V_max (g/(L·h)) | K_si (g/L) | Temperature (°C) | Reference |

| Fructosyltransferase | Sucrose | 632.35 | 147.1 | - | 45 | [11][12] |

| Fructosyltransferase | Sucrose | - | 156.25 | - | 50 | [11] |

| Fructosyltransferase | Sucrose | - | 158.73 | - | 55 | [11] |

| Fructosyltransferase | Sucrose | - | 175.44 | - | 60 | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and analysis of 1F-fructofuranosylnystose.

Production and Purification of Fructosyltransferase

The production of fructosyltransferase is typically achieved through fermentation of microorganisms, with filamentous fungi like Aspergillus species being common sources.[13]

Protocol for Enzyme Production (Submerged Fermentation):

-

Inoculum Preparation: Inoculate a suitable fungal strain (e.g., Aspergillus oryzae IPT-301) into a pre-culture medium and incubate at 30°C with agitation (200 rpm) for a specified period (e.g., 64-72 hours) to achieve sufficient biomass.[14]

-

Fermentation: Transfer the inoculum to a larger fermentation vessel containing a production medium rich in sucrose. Maintain optimal fermentation conditions, such as a temperature of 30°C and a pH of around 6.2.[14]

-

Enzyme Harvest: After an optimal fermentation time (e.g., 64 hours for extracellular enzyme), harvest the enzyme.[14] For extracellular enzymes, separate the mycelium from the culture broth by filtration or centrifugation. The supernatant contains the crude enzyme. For mycelial-bound enzymes, the fungal pellets are harvested.[5]

-

Enzyme Purification (Optional but Recommended):

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude enzyme solution to a specific saturation level to precipitate the protein.

-

Dialysis: Dialyze the resuspended precipitate against a suitable buffer to remove excess salt.

-

Chromatography: Purify the enzyme further using chromatographic techniques such as ion exchange (e.g., Q-Sepharose) and size exclusion chromatography.[15]

-

Enzymatic Synthesis of 1F-Fructofuranosylnystose

Protocol:

-

Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 500-800 g/L) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).[11][16]

-

Enzyme Addition: Add the purified or crude fructosyltransferase preparation to the sucrose solution. The enzyme dosage should be optimized for efficient conversion (e.g., 10 units of FTase).[11]

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with gentle agitation for a predetermined duration (e.g., 24 hours).[10][14]

-

Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).[11]

-

Product Analysis: Analyze the composition of the reaction mixture to determine the yield of 1F-fructofuranosylnystose and other fructooligosaccharides.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index (RI) detector is a common method for the quantification of individual fructooligosaccharides.[17]

Protocol:

-

Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.2 µm membrane.[17]

-

HPLC System:

-

Quantification: Prepare standard curves for glucose, fructose, sucrose, 1-kestose, nystose, and 1F-fructofuranosylnystose to quantify their concentrations in the sample based on peak area.[17]

Structural Characterization by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is employed to confirm the chemical structure and glycosidic linkages of the synthesized 1F-fructofuranosylnystose. Both 1H and 13C NMR spectra are typically acquired.[18]

Experimental and Logical Workflow

The overall process for the enzymatic synthesis and analysis of 1F-fructofuranosylnystose can be visualized as a logical workflow.

Caption: General workflow for the synthesis and analysis of 1F-fructofuranosylnystose.

Conclusion

The enzymatic synthesis of 1F-fructofuranosylnystose using fructosyltransferases is a well-established and efficient method. By carefully selecting the enzyme source and optimizing reaction conditions such as substrate concentration, temperature, and pH, high yields of this valuable prebiotic can be achieved. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, facilitating further research and application of 1F-fructofuranosylnystose.

References

- 1. Buy 1F-Fructofuranosylnystose | 59432-60-9 [smolecule.com]

- 2. Purification of Fructosyltransferase (FTase) from Aspergillus Niger to ... - Muhamad Aliff Ramli - Google Books [books.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Fructosyltransferase (EC 2.4.1.9) Synthese von Fructo-Oligosacchariden [biotech-enzymes.com]

- 5. Characterization of a mycelial fructosyltransferase from Aspergillus tamarii NKRC 1229 for efficient synthesis of fructooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of moisture and temperature on the thermal properties of Jack bean seeds ('Canavalia ensiformis') [agris.fao.org]

- 10. ENZYMATIC SYNTHESIS OF FRUCTO-OLIGOSACCHARIDES USING PECTINEX® ULTRA SP-L: A STUDY OF EXPERIMENTAL CONDITIONS | Food and Feed Research [aseestant.ceon.rs]

- 11. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Enzymatic synthesis of novel fructosyl and oligofructosyl trehaloses by Aspergillus sydowi beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1F-fructofuranosylnystose(59432-60-9) 1H NMR [m.chemicalbook.com]

Synonyms for 1F-Fructofuranosylnystose like GF4 and 1,1,1-Kestopentaose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1F-Fructofuranosylnystose

1F-Fructofuranosylnystose, also known by its synonyms GF4 and 1,1,1-Kestopentaose, is a fructooligosaccharide (FOS) of significant interest in the fields of nutrition and pharmacology.[1][2][3][4] As a member of the fructan family, this complex carbohydrate is naturally present in a variety of plant sources, including onions, chicory, garlic, asparagus, and bananas.[5] Structurally, it consists of a sucrose molecule (a glucose unit linked to a fructose unit) with three additional fructose units attached via β-(2→1) glycosidic bonds to the fructose moiety of the sucrose. Its CAS number is 59432-60-9.[4]

This guide provides a comprehensive overview of 1F-Fructofuranosylnystose, detailing its biochemical properties, its role as a prebiotic, and its potential therapeutic applications. We will delve into the experimental protocols for its extraction and analysis, present available quantitative data, and visualize the key biological pathways it influences.

Biochemical Properties and Synthesis

1F-Fructofuranosylnystose is a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract. This property is central to its biological function as a prebiotic.

Table 1: Physicochemical Properties of 1F-Fructofuranosylnystose

| Property | Value | Reference |

| Synonyms | GF4, 1,1,1-Kestopentaose | [1][2][3] |

| CAS Number | 59432-60-9 | [4] |

| Molecular Formula | C₃₀H₅₂O₂₆ | [4] |

| Molecular Weight | 828.72 g/mol | [4] |

The industrial synthesis of 1F-Fructofuranosylnystose is primarily achieved through the enzymatic action of fructosyltransferases (FTases). These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. Aspergillus niger is a commonly used microbial source for producing FTases with high transfructosylation activity.[1][2]

Table 2: Kinetic Parameters of Fructosyltransferase from Aspergillus niger

| Parameter | Value | Substrate | Reference |

| Km | 44.38 mM | Sucrose | [2] |

| Vmax | 1030 µmol/mL/min | Sucrose | [2] |

| Km | 79.51 mM | Sucrose | [1] |

| Vmax | 45.04 µmol/min | Sucrose | [1] |

| kcat | 31.49 min⁻¹ | Sucrose | [1] |

| Km | 24.60 mM | Sucrose | [3] |

| Vmax | 104.16 µmol/min/mL | Sucrose | [3] |

Prebiotic Activity and Impact on Gut Microbiota

The primary biological function of 1F-Fructofuranosylnystose is its role as a prebiotic. Upon reaching the colon intact, it is selectively fermented by beneficial gut bacteria, most notably Bifidobacterium and Lactobacillus species.[6][7] This selective fermentation leads to a shift in the composition of the gut microbiota, favoring the growth of these beneficial microbes.

A study on the closely related fructooligosaccharide, 1-kestose, demonstrated a significant increase in the relative abundance of fecal Bifidobacterium in human subjects after a 12-week supplementation period.[8][9] While specific quantitative data for 1F-Fructofuranosylnystose's effect on human gut microbiota is still emerging, the general effects of FOS are well-documented.

Table 3: Effect of 1-Kestose Supplementation on Human Gut Microbiota

| Bacterial Genus | Intervention Group (10g 1-kestose/day for 12 weeks) | Placebo Group | p-value | Reference |

| Bifidobacterium (relative abundance) | Increased from 0.1971 to 0.3244 | No significant change | < 0.05 | [8][9] |

The fermentation of 1F-Fructofuranosylnystose by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are responsible for many of the downstream health benefits associated with prebiotic consumption.

Health Benefits and Therapeutic Potential

The production of SCFAs from the fermentation of 1F-Fructofuranosylnystose mediates a range of physiological effects, including:

-

Improved Gut Health: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, promoting a healthy gut barrier and reducing inflammation.

-

Immune Modulation: SCFAs can influence the activity of immune cells, contributing to a balanced immune response.

-

Metabolic Regulation: Emerging evidence suggests that FOS can positively impact lipid metabolism. A study on rats fed a high-fat diet supplemented with 1-kestose showed a significant reduction in plasma cholesterol and triglyceride levels.[10] While this study was not on 1F-Fructofuranosylnystose specifically, the similar structure and function suggest a comparable effect.

Table 4: Effect of 1-Kestose on Lipid Metabolism in High-Fat Diet Fed Rats

| Parameter | Control Group | 1-Kestose Group | % Change | Reference |

| Plasma Cholesterol (mg/dL) | ~120 | ~100 | -16.7% | [10] |

| Plasma Triglycerides (mg/dL) | ~150 | ~100 | -33.3% | [10] |

Experimental Protocols

Extraction of Fructooligosaccharides from Natural Sources (e.g., Onion)

This protocol outlines a general procedure for the extraction of FOS, including 1F-Fructofuranosylnystose, from plant material.

Methodology:

-

Preparation of Plant Material: Fresh onion bulbs are washed, peeled, and homogenized in distilled water.[5]

-

Enzyme Inactivation: The homogenate is incubated at a specific temperature (e.g., 50°C) to inactivate endogenous enzymes that might degrade the FOS.

-

Clarification: The mixture is centrifuged to remove solid debris, and the supernatant containing the soluble carbohydrates is collected.[5]

-

Precipitation of FOS: Cold ethanol is added to the supernatant to a final concentration of approximately 80% (v/v) to precipitate the FOS.

-

Collection and Solubilization: The mixture is centrifuged, and the resulting pellet containing the crude FOS is collected and redissolved in a minimal amount of water. This crude extract can then be further purified using techniques like chromatography.

Quantification of 1F-Fructofuranosylnystose by HPLC-RI

High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a common method for the quantification of FOS.[11]

Methodology:

-

Standard Preparation: A standard curve is prepared using pure 1F-Fructofuranosylnystose of known concentrations.

-

Sample Preparation: The FOS extract is appropriately diluted and filtered through a 0.45 µm filter to remove any particulate matter.[11]

-

Chromatographic Conditions:

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[11]

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min.

-

Detector: Refractive Index (RI) detector.

-

-

Analysis: The prepared sample is injected into the HPLC system. The retention time of the peak corresponding to 1F-Fructofuranosylnystose is compared to the standard.

-

Quantification: The concentration of 1F-Fructofuranosylnystose in the sample is determined by comparing the peak area to the standard curve.[11]

Signaling Pathways

The health benefits of 1F-Fructofuranosylnystose are primarily mediated by its fermentation products, the SCFAs. These molecules act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).

Propionate Signaling through GPR41

Propionate, a major SCFA, preferentially binds to GPR41. This interaction can trigger various downstream signaling cascades, influencing processes like gut hormone secretion and immune responses.

Butyrate Signaling through GPR43

Butyrate, another key SCFA, is a potent activator of GPR43. The activation of GPR43 in various cell types, including immune cells and adipocytes, leads to a wide range of metabolic and anti-inflammatory effects.

Conclusion

1F-Fructofuranosylnystose (GF4) is a promising prebiotic with the potential for significant health benefits. Its ability to modulate the gut microbiota and stimulate the production of beneficial SCFAs positions it as a valuable ingredient for functional foods and a potential therapeutic agent for metabolic and inflammatory disorders. Further research is warranted to fully elucidate its specific quantitative effects in humans and to optimize its production and application. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating molecule.

References

- 1. Purification and biochemical characterization of an extracellular fructosyltransferase enzyme from Aspergillus niger sp. XOBP48: implication in fructooligosaccharide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and partial characterization of fructosyltransferase and invertase from Aspergillus niger AS0023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 1F-Fructofuranosylnystose | C30H52O26 | CID 3085157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Purification and characterization of crude fructooligosaccharides extracted from red onion (Allium cepa var. viviparum) by yeast treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation prebiotic promotes selective growth of bifidobacteria, suppressing Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of 1-Kestose on Lipid Metabolism in a High-Fat-Diet Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

The Prebiotic Potential of 1F-Fructofuranosylnystose: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1F-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is a non-digestible oligosaccharide with significant prebiotic properties. By resisting enzymatic digestion in the upper gastrointestinal tract, it becomes a valuable substrate for fermentation by beneficial commensal bacteria in the colon. This selective fermentation leads to a positive modulation of the gut microbiota, primarily through the stimulation of Bifidobacterium and Lactobacillus species. The metabolic end-products of this fermentation, particularly the short-chain fatty acids (SCFAs) acetate, propionate, and butyrate, play a crucial role in mediating the health benefits associated with 1F-Fructofuranosylnystose consumption. These benefits include the potential to influence lipid metabolism, glucose homeostasis, and immune function. This technical guide provides an in-depth overview of the current scientific understanding of the prebiotic properties of 1F-Fructofuranosylnystose, including quantitative data from in vitro studies, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

Introduction

1F-Fructofuranosylnystose is a fructan-type oligosaccharide, specifically a pentasaccharide consisting of a glucose molecule linked to four fructose units. Its chemical structure prevents hydrolysis by human digestive enzymes, allowing it to reach the large intestine intact.[1] In the colon, it serves as a fermentable substrate for specific gut microorganisms, thereby exerting its prebiotic effects. Prebiotics are defined as substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary interest in 1F-Fructofuranosylnystose lies in its potential to beneficially modulate the gut microbiome and its subsequent impact on host physiology.

Prebiotic Effects on Gut Microbiota

The primary prebiotic effect of 1F-Fructofuranosylnystose is the selective stimulation of beneficial gut bacteria. In vitro fermentation studies using fecal samples have consistently demonstrated the bifidogenic and lactogenic properties of FOS, the class of compounds to which 1F-Fructofuranosylnystose belongs.

Quantitative Impact on Microbial Populations

The fermentation of FOS leads to significant shifts in the composition of the gut microbiota. Notably, there is a marked increase in the abundance of beneficial genera such as Bifidobacterium and Lactobacillus, and a concurrent decrease in potentially pathogenic bacteria like Escherichia-Shigella and Bacteroides.[2]

Table 1: Effect of Fructooligosaccharide (FOS) Fermentation on the Relative Abundance of Key Gut Bacteria (In Vitro)

| Bacterial Genus | Change in Relative Abundance | Reference |

| Bifidobacterium | Significantly Increased | [2] |

| Lactobacillus | Significantly Increased | [2] |

| Escherichia-Shigella | Decreased | [2] |

| Bacteroides | Decreased | [2] |

Note: This data is based on studies using FOS mixtures, which include 1F-Fructofuranosylnystose.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 1F-Fructofuranosylnystose by the gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites are crucial signaling molecules that mediate many of the health benefits associated with prebiotic consumption. Microbial-FOS, which contains 1F-Fructofuranosylnystose, has been shown to produce a higher amount of total SCFAs, particularly propionate and butyrate, compared to other commercial FOS products.[3]

Quantitative SCFA Production

In vitro fermentation studies have quantified the production of SCFAs following the introduction of FOS to fecal cultures. A significant increase in total SCFA concentration is consistently observed, with notable elevations in acetate, propionate, and butyrate levels.[4][5]

Table 2: Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation of Fructooligosaccharides (FOS)

| Short-Chain Fatty Acid | Change in Concentration | Reference |

| Total SCFAs | Significantly Increased | [4][5] |

| Acetate | Significantly Increased | [2][4] |

| Propionate | Significantly Increased | [3][4] |

| Butyrate | Significantly Increased | [3] |

Note: This data is based on studies using FOS mixtures, which include 1F-Fructofuranosylnystose.

Experimental Protocols

In Vitro Fecal Fermentation of 1F-Fructofuranosylnystose

This protocol outlines a general procedure for assessing the prebiotic potential of 1F-Fructofuranosylnystose through in vitro fermentation using human fecal microbiota.

Caption: Workflow for in vitro fecal fermentation of 1F-Fructofuranosylnystose.

Methodology:

-

Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. Samples are immediately placed in an anaerobic chamber and homogenized in a sterile, pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl).

-

In Vitro Fermentation: A basal nutrient medium containing peptone, yeast extract, and other essential nutrients is prepared and sterilized. The fecal homogenate is used to inoculate the basal medium. 1F-Fructofuranosylnystose is added as the sole carbohydrate source at a defined concentration (e.g., 1% w/v). A control fermentation without the added carbohydrate is also run in parallel. The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

-

Sample Analysis: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 24, and 48 hours) for analysis.

-

Microbiota Analysis: DNA is extracted from the samples, and the composition of the microbial community is determined using 16S rRNA gene sequencing or quantitative PCR (qPCR) for specific bacterial groups like Bifidobacterium and Lactobacillus.

-

SCFA Quantification: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Quantification of Short-Chain Fatty Acids

This protocol provides a general workflow for the quantification of SCFAs from in vitro fermentation samples.

Caption: Workflow for the quantification of short-chain fatty acids (SCFAs).

Methodology:

-

Sample Preparation: Fermentation samples are centrifuged to pellet bacterial cells and solid debris. The supernatant is collected and acidified (e.g., with hydrochloric acid). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

-

Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether). The organic layer containing the SCFAs is collected and concentrated.

-

Derivatization (for GC-MS): For GC-MS analysis, the extracted SCFAs are often derivatized (e.g., to form propyl esters) to improve their volatility and chromatographic separation.

-

Chromatographic Analysis: The prepared samples are injected into a GC-MS or LC-MS/MS system. The SCFAs are separated based on their physicochemical properties and detected by the mass spectrometer.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of acetate, propionate, and butyrate.

Molecular Mechanisms and Signaling Pathways

The health benefits of 1F-Fructofuranosylnystose are largely mediated by the SCFAs produced during its fermentation. These SCFAs act as signaling molecules, influencing various cellular processes through two primary mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Activation of G-Protein-Coupled Receptors (GPCRs)

Acetate, propionate, and butyrate are ligands for GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[6] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors initiates downstream signaling cascades that can influence immune responses and metabolic regulation.

Caption: SCFA signaling through G-protein-coupled receptors GPR43 and GPR41.

Inhibition of Histone Deacetylases (HDACs)

Butyrate, and to a lesser extent propionate, can act as inhibitors of histone deacetylases (HDACs).[1][7] By inhibiting HDACs, these SCFAs increase the acetylation of histones, leading to a more open chromatin structure. This epigenetic modification can alter gene expression, often resulting in anti-inflammatory and anti-proliferative effects.

Caption: SCFA-mediated inhibition of histone deacetylases (HDACs).

Impact on Gut Microbiota Gene Expression

The introduction of 1F-Fructofuranosylnystose can also directly influence the metabolic activity of the gut microbiota by altering gene expression. The availability of this specific substrate can upregulate genes involved in carbohydrate transport and metabolism in saccharolytic bacteria.

Caption: Impact of 1F-Fructofuranosylnystose on gut microbiota gene expression.

Conclusion and Future Directions

1F-Fructofuranosylnystose exhibits significant prebiotic potential, primarily through its selective fermentation by beneficial gut bacteria and the subsequent production of health-promoting SCFAs. The available in vitro data strongly support its role in modulating the gut microbiota and influencing key signaling pathways related to metabolic and immune health.

Future research should focus on:

-

In vivo human clinical trials to confirm the prebiotic effects of purified 1F-Fructofuranosylnystose and to establish effective dosages.

-

Metatranscriptomic and metaproteomic studies to gain a deeper understanding of the specific microbial genes and proteins that are activated in response to 1F-Fructofuranosylnystose fermentation.

-

Investigating the synergistic effects of 1F-Fructofuranosylnystose with other prebiotics and probiotics.

-

Elucidating the precise downstream effects of SCFA-mediated signaling in various disease models.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of 1F-Fructofuranosylnystose for improving human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro Study of Bifidobacterium lactis BL-99 With Fructooligosaccharide Synbiotics Effected on the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Fructofuranosylnystose in Fructooligosaccharide Mixtures: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 1-fructofuranosylnystose (1F-FFN), a key component of fructooligosaccharide (FOS) mixtures. Tailored for researchers, scientists, and drug development professionals, this document elucidates the current understanding of 1F-FFN's biological activities, with a focus on its impact on gut microbiota, immunomodulation, and metabolic signaling pathways. This guide also furnishes detailed experimental protocols and data presentation to facilitate further research in this promising area.

Introduction to 1-Fructofuranosylnystose

1-Fructofuranosylnystose is a pentasaccharide with the chemical formula C30H52O26.[1][2] It is a member of the inulin-type fructans, consisting of a glucose molecule linked to a chain of five fructose units.[3] As a significant component of fructooligosaccharide (FOS) mixtures, 1F-FFN is recognized for its prebiotic properties, which contribute to the health-promoting effects of FOS.[4][5] These effects are primarily attributed to its ability to resist digestion in the upper gastrointestinal tract and be selectively fermented by beneficial bacteria in the colon.[4]

Physicochemical Properties and Structure

1F-Fructofuranosylnystose is a non-reducing sugar characterized by β-(2→1) glycosidic bonds between its fructose units.[6] Its structure confers resistance to human digestive enzymes, allowing it to reach the colon intact.[7] The degree of polymerization (DP) of FOS, such as 1F-FFN (DP5), influences their physicochemical properties and biological activities, including their fermentation rate by gut microbiota.[3]

Chemical Structure of 1-Fructofuranosylnystose:

Biological Activities and Mechanisms of Action

The primary biological function of 1-fructofuranosylnystose is its role as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[4][10] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous physiological benefits.

Modulation of Gut Microbiota

In vitro fermentation studies have demonstrated that FOS mixtures containing 1-fructofuranosylnystose significantly increase the abundance of beneficial bacteria. While specific data for isolated 1F-FFN is limited, studies on FOS mixtures provide valuable insights.

Table 1: Effect of Fructooligosaccharide (FOS) Fermentation on Gut Microbiota Composition (in vitro)

| Bacterial Group | Change in Abundance (log10 cells/mL) | Reference |

| Bifidobacterium | +1.5 - +2.5 | [11] |

| Lactobacillus | +0.5 - +1.0 | [11] |

| Faecalibacterium | Increased | [11] |

| Escherichia-Shigella | Decreased | [11] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 1-fructofuranosylnystose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, regulate gut pH, and exert systemic effects on host metabolism.

Table 2: Short-Chain Fatty Acid Production from Fructooligosaccharide (FOS) Fermentation (in vitro)

| Short-Chain Fatty Acid | Concentration (mM) | Reference |

| Acetate | 30 - 60 | [11] |

| Propionate | 10 - 20 | [11] |

| Butyrate | 10 - 25 | [12] |

Immunomodulatory Effects

Recent studies suggest that FOS, including 1-fructofuranosylnystose, can modulate the immune system. This is partly mediated by the production of SCFAs and through direct interactions with immune cells. A study on short-chain FOS (scFOS), including 1-kestose, nystose, and 1F-fructofuranosylnystose, demonstrated a protective effect against ethanol-induced injury in gastric epithelial cells by modulating key inflammatory signaling pathways.[13]

Table 3: Effect of Short-Chain FOS on Cytokine Levels in Ethanol-Induced Gastric Epithelial Cells

| Cytokine | Change in Protein Expression | Reference |

| IL-1β | Decreased | [13] |

| TNF-α | Decreased | [13] |

| IL-6 | Decreased | [13] |

Impact on Lipid Metabolism

Preclinical studies suggest that FOS may improve lipid metabolism by lowering blood cholesterol and triglyceride levels.[4] The proposed mechanisms involve alterations in bile acid metabolism and SCFA production.[14] While direct evidence for 1-fructofuranosylnystose is still emerging, studies on FOS mixtures show promising results.

Table 4: Potential Effects of FOS Supplementation on Lipid Profile in Animal Models

| Lipid Parameter | Observed Effect | Reference |

| Total Cholesterol | Decrease | |

| LDL Cholesterol | Decrease | |

| Triglycerides | Decrease |

Key Signaling Pathways

1-Fructofuranosylnystose and other scFOS have been shown to exert their protective effects through the modulation of intracellular signaling pathways, including the Keap1/Nrf2 and NLRP3 inflammasome pathways.

Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. scFOS, including 1F-FFN, have been shown to upregulate the expression of Nrf2 and its downstream targets, thereby mitigating oxidative stress.[13]

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β. Chronic activation of the NLRP3 inflammasome is associated with various inflammatory diseases. scFOS have been found to suppress the activation of the NLRP3 inflammasome, thereby reducing inflammation.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activities of 1-fructofuranosylnystose.

Quantification of FOS by HPLC-RID

This method is used for the simultaneous quantification of individual FOS components.[4]

-

Instrumentation: HPLC system with a Refractive Index Detector (RID).

-

Column: Amino-terminated silica column (e.g., Eurospher 100-5 NH2).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[4]

-

Flow Rate: 1.25 mL/min.[4]

-

Column Temperature: 35°C.[4]

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare individual standard solutions of 1-kestose, nystose, and 1-fructofuranosylnystose in ultrapure water at concentrations ranging from 0.1 to 10 mg/mL.

-

Sample Preparation: Dilute FOS-containing samples in ultrapure water and filter through a 0.22 µm membrane before injection.

-

Data Analysis: Quantify the concentration of each FOS component by comparing the peak areas with the standard calibration curves.

In Vitro Fermentation of 1F-FFN with Gut Microbiota

This protocol simulates the fermentation of 1F-FFN in the human colon.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.

-

Fermentation Medium: Prepare a basal medium containing peptone, yeast extract, and minerals. Add 1-fructofuranosylnystose as the sole carbohydrate source at a final concentration of 1% (w/v).

-

Inoculation and Incubation: In an anaerobic chamber, inoculate the fermentation medium with the fecal slurry (10% v/v). Incubate at 37°C for 24-48 hours.

-

Sampling: Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.

Gut Microbiota Analysis by qPCR

This method quantifies the abundance of specific bacterial groups.

-

DNA Extraction: Extract total bacterial DNA from the fermentation samples using a commercial DNA extraction kit.

-

Primer Design: Use primers targeting the 16S rRNA gene of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. The reaction mixture should include the master mix, forward and reverse primers, and template DNA.

-

Thermal Cycling: Use a standard three-step cycling protocol: denaturation, annealing, and extension.

-

Data Analysis: Quantify the bacterial abundance by comparing the Ct values to a standard curve generated from a known quantity of bacterial DNA.

SCFA Analysis by Gas Chromatography (GC)

This protocol quantifies the concentration of SCFAs in fermentation samples.[4][5]

-

Sample Preparation: Acidify the fermentation samples with a strong acid (e.g., HCl) to protonate the SCFAs. Add an internal standard (e.g., 2-ethylbutyric acid). Extract the SCFAs with diethyl ether.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-FFAP).

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: Start with an initial temperature of 100°C, then ramp up to 200°C.

-

Injection: Inject 1 µL of the ether extract.

-

Data Analysis: Identify and quantify the SCFAs by comparing the retention times and peak areas with those of known standards.

Assessment of Keap1/Nrf2 Pathway Activation

This protocol uses Western blotting to measure the protein expression levels of key components of the Keap1/Nrf2 pathway.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., gastric epithelial cells) and treat with 1-fructofuranosylnystose and an oxidative stressor (e.g., ethanol).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Assessment of NLRP3 Inflammasome Activation

This protocol uses an ELISA to measure the levels of IL-1β released from immune cells.

-

Cell Culture and Priming: Culture immune cells (e.g., macrophages) and prime them with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Treat the primed cells with 1-fructofuranosylnystose followed by an NLRP3 activator (e.g., ATP).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for IL-1β. Coat a 96-well plate with a capture antibody for IL-1β. Add the supernatants and standards. Add a detection antibody conjugated to biotin, followed by streptavidin-HRP. Add a substrate solution and measure the absorbance.

-

Data Analysis: Calculate the concentration of IL-1β in the samples by comparing the absorbance to the standard curve.

Conclusion and Future Directions

1-Fructofuranosylnystose is a key bioactive component of FOS mixtures with significant prebiotic potential. Its ability to modulate the gut microbiota, stimulate SCFA production, and influence immunomodulatory and metabolic signaling pathways highlights its importance for human health. While current research has primarily focused on FOS mixtures, further studies using purified 1-fructofuranosylnystose are crucial to fully elucidate its specific mechanisms of action and to unlock its full therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to advance our understanding of this promising functional food ingredient.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Effects of High Fructose/Glucose on Nlrp3/Il1β Inflammatory Pathway — Journal of Young Investigators [jyi.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 11. Activation of the NLRP3 Inflammasome Increases the IL-1β Level and Decreases GLUT4 Translocation in Skeletal Muscle during Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

The Prebiotic Powerhouse: A Technical Guide to the Health Benefits of 1F-Fructofuranosylnystose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1F-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is a non-digestible oligosaccharide with significant prebiotic properties. Its consumption has been demonstrated to confer a range of health benefits, primarily through the modulation of the gut microbiota and the subsequent production of beneficial metabolites, such as short-chain fatty acids (SCFAs). This technical guide provides an in-depth analysis of the mechanisms of action of 1F-fructofuranosylnystose, focusing on its impact on gut microbial composition, metabolic regulation, and immune function. Detailed experimental protocols for key research methodologies are provided, alongside a quantitative summary of its effects and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of 1F-fructofuranosylnystose.

Introduction

1F-Fructofuranosylnystose is a fructan, a polymer of fructose molecules, that belongs to the class of fructooligosaccharides (FOS). Structurally, it consists of a sucrose molecule to which three additional fructose units are attached via β-(2→1) glycosidic bonds. Due to this configuration, it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract and reaches the colon intact.[1][2] There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of physiological effects.[1][3]

The primary mechanism of action of 1F-fructofuranosylnystose is its prebiotic effect, stimulating the growth and activity of beneficial microorganisms, particularly Bifidobacterium and Lactobacillus species.[1][4][5] This selective fermentation results in the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis and influencing host metabolism and immune responses.[6] This guide will delve into the quantitative effects of 1F-fructofuranosylnystose on the gut microbiota, its role in mitigating metabolic syndrome, and its immunomodulatory properties, supported by detailed experimental methodologies and pathway visualizations.

Modulation of Gut Microbiota

The consumption of 1F-fructofuranosylnystose and other FOS leads to significant and beneficial shifts in the composition and function of the gut microbiota.

Quantitative Effects on Microbial Populations

Clinical and preclinical studies have consistently demonstrated the bifidogenic effect of FOS. Supplementation leads to a significant increase in the abundance of Bifidobacterium species. Furthermore, FOS intake has been shown to promote the growth of other beneficial bacteria, such as Faecalibacterium prausnitzii, a major producer of butyrate.[7][8]

| Microbial Group | Intervention | Dosage | Duration | Change in Abundance | Reference |

| Bifidobacterium spp. | FOS supplementation in adults | > 5 g/day | > 4 weeks | Significant increase (Weighted Mean Difference: 1.116; 95% CI: 0.685–1.546) | [9][10] |

| Bifidobacterium spp. | FOS supplementation in infants | ≤ 5 g/day | ≤ 4 weeks | Significant increase (Weighted Mean Difference: 0.521; 95% CI: 0.379–0.663) | [9][10] |

| Lactobacillus spp. | FOS supplementation in obese adults | 12 g/day | 12 weeks | Significant increase by 14% | [11] |

| Faecalibacterium prausnitzii | FOS and GOS treatment in rats | Not specified | 6 weeks | Significant increase in relative abundance | [7] |

| Enteric pathogens | FOS supplementation in obese adults | 12 g/day | 12 weeks | Significant reduction by 20% | [11] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 1F-fructofuranosylnystose by gut bacteria leads to the production of SCFAs, which are readily absorbed by the host and exert local and systemic effects.

| SCFA | Intervention | Dosage | Duration | Change in Concentration | Reference |

| Acetate, Propionate, Butyrate | In vitro fermentation of FOS by human fecal microbiota | Not Applicable | 24 hours | Significant increase | [6] |

| Acetate, Propionate, Butyrate | Synbiotic (F. prausnitzii + FOS + GOS) in rats | Not specified | 6 weeks | Restoration of decreased levels | [8] |

Amelioration of Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[8] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. 1F-Fructofuranosylnystose consumption has shown potential in mitigating several aspects of metabolic syndrome.

Effects on Lipid Profile

The impact of FOS on serum lipid profiles has been investigated in various studies, with some conflicting results. However, a general trend towards improvement, particularly when combined with lifestyle changes, has been observed.[12][13][14]

| Parameter | Intervention | Dosage | Duration | Outcome | Reference |

| Total Cholesterol | FOS in beagle dogs on a calorie-restricted diet | Not specified | Not specified | Reduction in total cholesterol | [13][14] |

| HDL Cholesterol | 2g FOS daily | 2 g/day | Not specified | Significant increase in serum HDL | [13][14] |

| LDL Cholesterol | FOS with lifestyle changes | Not specified | Not specified | Higher reduction in LDL cholesterol | [12][13] |

| Triglycerides | 15 g/day FOS in type 2 diabetes patients | 15 g/day | 20 days | No significant effect | [11][15] |

Regulation of Glucose Homeostasis and GLP-1 Secretion

FOS can influence glucose metabolism, in part through the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[16][17] GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon release, and promotes satiety.

| Parameter | Intervention | Dosage | Duration | Outcome | Reference |

| Plasma GLP-1 | FOS supplementation in obese adults | 12 g/day | 12 weeks | 17.0% improvement in plasma GLP-1 | [11] |

| GLP-1 Secretion | Fructose (a component of FOS) in healthy humans | Oral intake | Not applicable | Significant increase in GLP-1 concentrations | [18] |

| L-cell apoptosis | FOS in TNF-α-treated L cells | In vitro | Not applicable | Alleviated apoptosis and rescued impaired GLP-1 release | [19] |

Immunomodulatory Effects

The interaction of 1F-fructofuranosylnystose and its metabolites with the host immune system is a critical aspect of its health benefits. This modulation occurs through various mechanisms, including the strengthening of the gut barrier, interaction with immune receptors, and regulation of inflammatory pathways.

Enhancement of Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances, such as lipopolysaccharide (LPS), from the gut lumen into the bloodstream, a condition known as metabolic endotoxemia.[20][21] Butyrate, a key metabolite of 1F-fructofuranosylnystose, strengthens the gut barrier by promoting the assembly of tight junction proteins.

Interaction with Toll-Like Receptors (TLRs)

Gut microbiota and their components can interact with Toll-like receptors (TLRs) on intestinal epithelial and immune cells, influencing immune responses.[19][22][23] Inulin-type fructans may be recognized by TLR2, leading to the modulation of immune signaling.[24]

Regulation of Inflammatory Pathways

Butyrate is a potent inhibitor of histone deacetylases (HDACs), which leads to the alteration of gene expression, including those involved in inflammation.[2][9][13][25][26] By inhibiting HDACs, butyrate can suppress the activity of pro-inflammatory transcription factors like NF-κB.

| Cytokine | Intervention | Model | Outcome | Reference |

| Pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6) | Synbiotic (F. prausnitzii + FOS + GOS) | Rats with treatment-resistant depression | Reduction in pro-inflammatory cytokines | [8] |

| IL-6, TNF-α | Inulin-type fructans | Overweight/obese adult patients | Reduction in some trials | [23] |

Experimental Protocols

In Vitro Batch Fermentation of 1F-Fructofuranosylnystose

This protocol is adapted for studying the fermentation of 1F-fructofuranosylnystose by human gut microbiota.

-

Preparation of Fecal Slurry:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-